molecular formula C6H14O2S2 B060346 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol CAS No. 177854-95-4

3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

Cat. No. B060346
M. Wt: 182.3 g/mol
InChI Key: RXURJOBHVPLGQU-UHFFFAOYSA-N
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Description

“3-[(3-Hydroxypropyl)disulfanyl]-1-propanol” is a chemical compound with the molecular formula C6H14O2S2 . It contains a total of 22 atoms; 12 Hydrogen atoms, 6 Carbon atoms, 2 Oxygen atoms, and 2 Sulfur atoms . It is used as a building block in various research fields .


Molecular Structure Analysis

The molecular structure of “3-[(3-Hydroxypropyl)disulfanyl]-1-propanol” can be analyzed using 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . These structures are generated based on data derived from quantum chemical computations under Density Functional Theory (DFT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Hydroxypropyl)disulfanyl]-1-propanol” include its molecular formula (C6H14O2S2), average mass (182.304 Da), and monoisotopic mass (182.043518 Da) .

Scientific Research Applications

  • Alkylation of Phenol with 1-Propanol : A study explored the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts. This process selectively produced 2-propylphenol, and the reaction mechanism involved the propylation of phenol and the dehydrogenation of 1-propanol occurring concurrently over the CeO2–MgO catalyst. This finding suggests potential applications in selective organic synthesis processes (Sato et al., 1999).

  • Novel 3-Hydroxypropyl-Bonded Silica Phase : Another study developed a novel 3-hydroxypropyl-bonded silica phase for chromatographic applications, showing high surface coverages and specific adsorption properties. This could be relevant for analytical and separation techniques in chemistry and biochemistry (Gómez et al., 2014).

  • Pyrolytic Reaction of 3-Phenylsulfanyl-1-Propanol Derivatives : Research on the gas-phase pyrolytic reaction of 3-phenylsulfanyl-1-propanol derivatives showed the production of phenol, thiophenol, toluene, and carbonyl compounds. This provides insights into the thermal stability and decomposition pathways of similar organic compounds, which could be useful in the field of materials science and engineering (Dib et al., 2008).

  • Hydrodeoxygenation of C3 Alcohols : A study on the hydrodeoxygenation of C3 alcohols on Pt/Al2O3 catalysts found that dehydrogenation and dehydration are the main pathways. Understanding these mechanisms is crucial for developing efficient catalysts for biofuel production and other applications involving alcohol transformations (Peng et al., 2012).

  • Synthesis and Crystal Structure of Disulfane Derivatives : The synthesis and characterization of disulfane derivatives, such as 1,2-dis(1,3-diphenylpropan-2-yl)disulfane, have been explored. Such compounds have potential applications in the synthesis of pharmaceuticals and novel organic materials (Feng, 2013).

properties

IUPAC Name

3-(3-hydroxypropyldisulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c7-3-1-5-9-10-6-2-4-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXURJOBHVPLGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSSCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470015
Record name 3,3'-Disulfanediyldi(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Hydroxypropyl)disulfanyl]-1-propanol

CAS RN

177854-95-4
Record name 3,3'-Disulfanediyldi(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K M. Khan, M Taha, F Rahim, M Ali, W Jamil… - Letters in Organic …, 2010 - academia.edu
An Improved Method for the Synthesis of Disulfides by Periodic Acid and Sodium Hydrogen Sulfite in Water. Page 1 See discussions, stats, and author profiles for this publication at: …
Number of citations: 17 www.academia.edu

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